N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-7-6-21-17(25)9-24-18(14-10-30-11-15(14)23-24)22-19(26)13-8-12-4-2-3-5-16(12)29-20(13)27/h2-5,8H,6-7,9-11H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRKAUOGHOEJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antioxidant properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 441.5 g/mol. It features a thieno[3,4-c]pyrazole core and a chromene moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O4S |
| Molecular Weight | 441.5 g/mol |
| Chemical Structure | Chemical Structure |
1. Antioxidant Activity
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. In one study, the compound was tested against the toxic effects of 4-nonylphenol on red blood cells of the African catfish (Clarias gariepinus). The results demonstrated that the compound significantly reduced erythrocyte malformations compared to control groups exposed solely to the toxin.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound Treatment | 12 ± 1.03 |
This suggests that the compound can act as an effective antioxidant, mitigating oxidative stress in aquatic organisms .
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored through various screening methods. In one notable study, compounds similar to this compound were screened on multicellular spheroids to assess their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects against various cancer types .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
Antioxidant Mechanism:
The antioxidant activity is likely mediated through the scavenging of free radicals and inhibition of lipid peroxidation processes in cellular membranes.
Anticancer Mechanism:
The anticancer effects may be attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, thienopyrazole derivatives have shown selective inhibition of Aurora kinases, which play crucial roles in mitosis .
Case Studies
- Antioxidant Effects on Aquatic Life: A study demonstrated that treatment with thieno[3,4-c]pyrazole compounds significantly reduced oxidative damage in erythrocytes exposed to environmental toxins.
- Anticancer Screening: A drug library screening identified several thienopyrazole derivatives that exhibited potent cytotoxicity against breast and lung cancer cell lines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. The thieno[3,4-c]pyrazole moiety is particularly noted for its ability to inhibit tumor growth and induce apoptosis in malignant cells.
-
Anti-inflammatory Properties
- The compound may possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation. The structural features allow it to interact with inflammatory pathways effectively.
-
Neurological Applications
- Preliminary studies suggest that this compound could modulate signaling pathways related to cyclic adenosine monophosphate (cAMP), indicating a role in neurological disorders. It may act as an EPAC antagonist, which could be beneficial in conditions such as depression or anxiety.
Synthesis and Methodology
The synthesis of this compound typically involves several key steps:
- Formation of Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The methoxyethylamino group is introduced via nucleophilic substitution reactions.
- Carboxamide Formation : The final step involves the formation of the carboxamide linkage with the chromene derivative.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxicity against human breast cancer cells (MCF7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Research on similar compounds has shown that they can inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating autoimmune diseases or chronic inflammatory conditions.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The thieno[3,4-c]pyrazole core in the target compound is distinct from the benzothiazole () or thiazole () scaffolds in analogs, offering unique electronic and steric properties due to sulfur and nitrogen positioning.
- The 2-methoxyethylamino substituent may enhance solubility compared to halogenated aryl groups in .
Key Differences :
- The target compound’s synthesis likely demands multi-step functionalization of the thienopyrazole core, contrasting with the one-pot chromene-thiazole synthesis in .
- Lower yields in halogenated benzothiazole derivatives (e.g., 37% for 4i in ) highlight challenges in sterically hindered couplings, which may also apply to the target compound .
Key Insights :
- The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to halogenated analogs in , which have higher logP values .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity?
- Methodological Answer: Multi-step synthesis typically involves coupling the thieno[3,4-c]pyrazole core with functionalized chromene-carboxamide derivatives. Key steps include:
- Amide bond formation: Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the pyrazole and chromene moieties under inert atmospheres and controlled temperatures (40–60°C) .
- Purification: Employ flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product, with HPLC analysis to confirm ≥95% purity .
- Critical Parameters: Solvent choice (DMF for solubility vs. ethanol for cost), pH control during amidation, and inert gas purging to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer:
- 1H/13C NMR: Resolve complex proton environments (e.g., thieno-pyrazole protons at δ 6.8–7.5 ppm, chromene carbonyl at δ 165–170 ppm). Use deuterated DMSO or CDCl3 for solubility .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the structure .
- IR Spectroscopy: Identify key functional groups (amide C=O at ~1650 cm⁻¹, chromene lactone at ~1720 cm⁻¹) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., thieno-pyrazole derivatives show activity against MAPK pathways) .
- Assay Design: Use in vitro enzyme inhibition assays (IC50 determination) and cell viability tests (MTT assay) at concentrations of 1–100 µM. Include positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can computational methods predict this compound’s reactivity and binding modes with biological targets?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Validate with MD simulations (GROMACS) to assess binding stability .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., chromene lactone reactivity) .
- SAR Analysis: Compare with analogs (e.g., substituent effects on methoxyethyl groups) to refine activity hypotheses .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer:
- Meta-Analysis: Cross-reference datasets from independent studies (e.g., PubChem BioAssay) to identify consensus targets .
- Dose-Response Refinement: Re-test conflicting compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables .
- Off-Target Profiling: Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify unintended interactions .
Q. How can reaction kinetics and mechanistic studies improve the scalability of this compound’s synthesis?
- Methodological Answer:
- Kinetic Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation (e.g., amide coupling rates) and optimize time-temperature profiles .
- Catalyst Screening: Test Pd/Cu systems for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) to enhance yields .
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles?
- Methodological Answer:
- Standardized Protocols: Replicate experiments using identical buffers (e.g., PBS pH 7.4 vs. cell culture media) and storage conditions (−20°C vs. lyophilization) .
- Degradation Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
